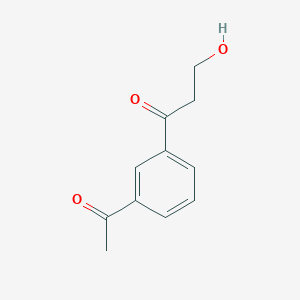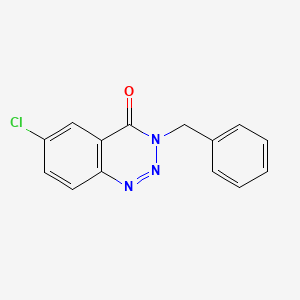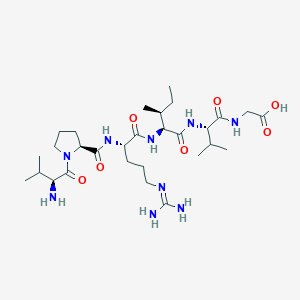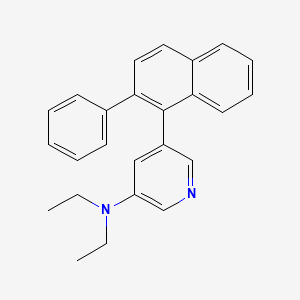![molecular formula C23H27NO3 B12597487 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-73-7](/img/structure/B12597487.png)
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 1-(2-methylbenzoyl)cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
化学反応の分析
Types of Reactions
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[1-(2-methylbenzyl)cyclohexyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways .
類似化合物との比較
Similar Compounds
- 3-Methoxy-2-methylbenzoic acid
- 1-(2-Methylbenzoyl)cyclohexylamine
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the benzamide moiety, contribute to its versatility in various applications .
特性
CAS番号 |
644979-73-7 |
|---|---|
分子式 |
C23H27NO3 |
分子量 |
365.5 g/mol |
IUPAC名 |
3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H27NO3/c1-16-10-5-6-11-18(16)21(25)23(14-7-4-8-15-23)24-22(26)19-12-9-13-20(27-3)17(19)2/h5-6,9-13H,4,7-8,14-15H2,1-3H3,(H,24,26) |
InChIキー |
YRMCWHNDJDTGOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)




![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)


![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)
